molecular formula C20H18ClN9O B10836846 2-[2-Chloro-5-cyano-3-(3-hydroxypyrrolidin-1-yl)anilino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile

2-[2-Chloro-5-cyano-3-(3-hydroxypyrrolidin-1-yl)anilino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile

Cat. No.: B10836846
M. Wt: 435.9 g/mol
InChI Key: XMYPWCUEOAYOMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazotriazinecarbonitriles typically involves the reaction of appropriate starting materials under specific conditions. The preparation of “US8940736, 7” involves the following steps:

    Formation of the Imidazole Ring: This step involves the cyclization of a suitable precursor to form the imidazole ring.

    Introduction of the Triazine Moiety: The triazine ring is introduced through a series of condensation reactions.

    Addition of the Carbonitrile Group:

Industrial Production Methods

Industrial production of imidazotriazinecarbonitriles, including “US8940736, 7”, involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:

Chemical Reactions Analysis

Types of Reactions

“US8940736, 7” undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazotriazinecarbonitriles, while reduction may yield reduced derivatives .

Scientific Research Applications

“US8940736, 7” has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study kinase inhibition.

    Biology: Employed in biological assays to understand the role of kinases in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in diseases where kinase activity is dysregulated, such as cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of “US8940736, 7” involves the inhibition of protein kinases. The compound binds to the active site of the kinase enzyme, preventing it from phosphorylating its target proteins. This inhibition disrupts the signaling pathways that rely on kinase activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“US8940736, 7” is unique due to its specific binding affinity and selectivity for certain kinases. This makes it a valuable tool for studying kinase-related pathways and developing targeted therapies .

Properties

Molecular Formula

C20H18ClN9O

Molecular Weight

435.9 g/mol

IUPAC Name

2-[2-chloro-5-cyano-3-(3-hydroxypyrrolidin-1-yl)anilino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile

InChI

InChI=1S/C20H18ClN9O/c21-17-15(5-11(7-22)6-16(17)29-4-3-14(31)10-29)26-20-27-18(25-12-1-2-12)19-24-9-13(8-23)30(19)28-20/h5-6,9,12,14,31H,1-4,10H2,(H2,25,26,27,28)

InChI Key

XMYPWCUEOAYOMV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=NN3C2=NC=C3C#N)NC4=C(C(=CC(=C4)C#N)N5CCC(C5)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.